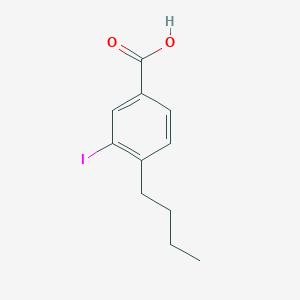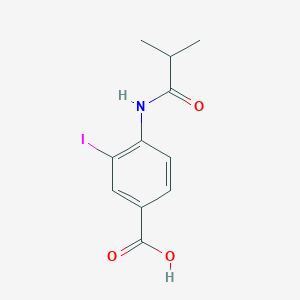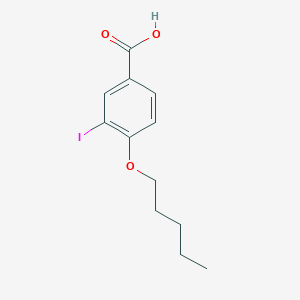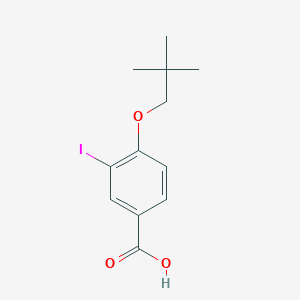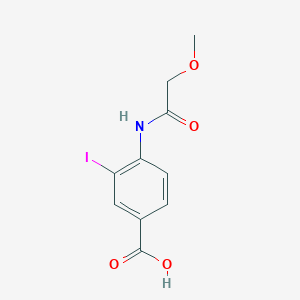
Thiophene, 3-ethoxy-
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene can be produced through various methods. Industrial production often involves the reaction of buta-1,3-diene and sulfur . This reaction, facilitated by a phosphoric acid catalyst, results in the polymerization of thiophene . Thiophene can also be obtained from coal tar, a byproduct of coal processing .Molecular Structure Analysis
The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons, just like benzene .Chemical Reactions Analysis
Thiophene derivatives are known for their anti-inflammatory properties . Studies on mechanisms of action, interactions with receptors (especially against cyclooxygenase (COX) and lipoxygenase (LOX)), and structure-activity relationships are also presented and discussed .Physical And Chemical Properties Analysis
From a physical standpoint, thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Scientific Research Applications
- Examples include:
- Classical approaches involve condensation-like reactions or subsequent functionalization of thiophene derivatives to create more complex molecules .
- Thiophene-based compounds exhibit various biological effects:
Medicinal Chemistry and Drug Development
Intermediate in Organic Synthesis
Biological Activities
Safety and Hazards
Future Directions
Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They are used as inhibitors of corrosion of metals and in the fabrication of light-emitting diodes . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene, 3-ethoxy-, and its derivatives have been found to target DNA gyrase and dihydrofolate reductase (DHFR) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria. DHFR is an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, playing a crucial role in the synthesis of nucleic acids and proteins.
Mode of Action
Thiophene, 3-ethoxy-, interacts with its targets by inhibiting their activities. By inhibiting DNA gyrase, it prevents bacterial DNA replication, leading to the death of the bacteria . By inhibiting DHFR, it disrupts the synthesis of essential biomolecules, affecting cell growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase and DHFR affects several biochemical pathways. The inhibition of DNA gyrase prevents the relaxation of positive supercoils that are necessary for DNA replication . This leads to the cessation of bacterial growth and replication. The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This can lead to cell death or prevent cell growth and proliferation.
Result of Action
The result of Thiophene, 3-ethoxy-'s action is the inhibition of bacterial growth and replication, and potentially the death of bacterial cells due to the inhibition of DNA gyrase . It may also affect cell growth and proliferation due to the inhibition of DHFR .
properties
IUPAC Name |
3-ethoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGOEYUQCUBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552848 | |
| Record name | 3-Ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxythiophene | |
CAS RN |
114292-37-4 | |
| Record name | 3-Ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



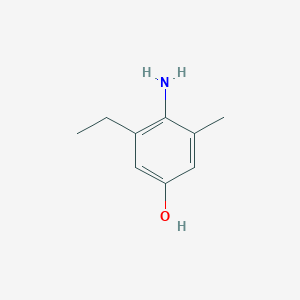
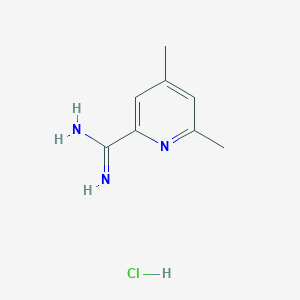
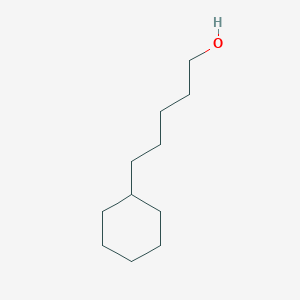
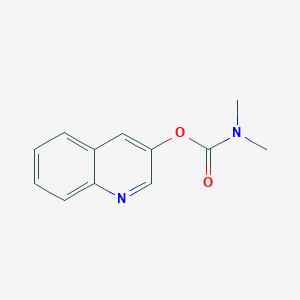

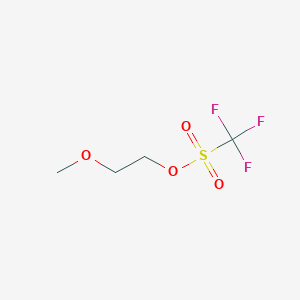
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)


